Tallysomycin B

Description

Discovery and Historical Perspective of Tallysomycin (B1496223) Complex

The tallysomycin complex was discovered from an unusual actinomycetes strain designated No. E465-94. nih.govjst.go.jpjst.go.jp This strain was found to produce a complex of new glycopeptide antibiotics named tallysomycin. nih.govjst.go.jpjst.go.jp The complex was subsequently separated into its major components, primarily Tallysomycin A and Tallysomycin B, through techniques such as CM-Sephadex chromatography. nih.govjst.go.jpjst.go.jp These compounds were initially isolated in a copper-chelated form and exhibited physico-chemical properties akin to those of the bleomycin (B88199) group of antibiotics. nih.govjst.go.jpjst.go.jp The discovery and initial characterization of the tallysomycin complex, including Tallysomycins A and B, were reported in scientific literature in 1977. jst.go.jpdrugfuture.comjst.go.jp

Classification within the Bleomycin Family of Glycopeptide Antitumor Antibiotics

Tallysomycins (TLMs) are classified as members of the bleomycin (BLM) family of anticancer antibiotics. acs.orgnih.govacs.orgrsc.orgnih.gov This family comprises glycopeptide-derived antitumor antibiotics, including bleomycin, tallysomycin, phleomycin (B10820842), and zorbamycin (B576740). acs.orgnih.govacs.org These compounds are known for their ability to cleave DNA. google.com Tallysomycin is sometimes referred to as a third-generation analog of bleomycins. drugfuture.com

Distinctive Structural Features of this compound within the Family

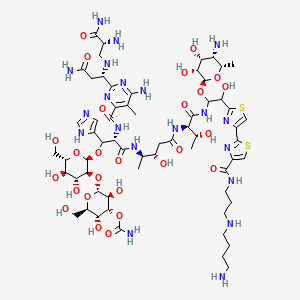

Tallysomycins, including this compound, share structural similarities with bleomycin, containing core components such as four amino acid moieties and a disaccharide fragment also found in the bleomycin molecule. jst.go.jpnih.gov However, Tallysomycins A and B are distinguished by the presence of two unique amino acids and a specific amino sugar, 4-amino-4,6-dideoxy-L-talose, which were not previously identified in the phleomycin-bleomycin group of antibiotics. jst.go.jpnih.gov Tallysomycins feature an additional sugar moiety compared to bleomycins and phleomycins acs.orgnih.govacs.org, which is attached via a unique glycosylcarbinolamide linkage. figshare.com

While both Tallysomycin A and B are major components of the tallysomycin complex, Tallysomycin A possesses an additional amino acid, L-beta-lysine, resulting in a longer peptide chain compared to both bleomycin and this compound. jst.go.jpnih.gov Tallysomycins A and B share the same terminal amine moiety, spermidine (B129725). jst.go.jpnih.gov

Structurally, both bleomycins and tallysomycins contain a bithiazole unit in their aglycone portion, a feature that differentiates them from phleomycins and zorbamycin, which possess a thiazolinylthiazole unit. acs.orgnih.govacs.orgresearchgate.netnih.gov A key functional region, the metal-binding domain, is conserved across all members of the bleomycin family. nih.govacs.org

This compound has a specific molecular formula and weight:

| Property | Value | Source |

| Molecular Formula | C62H98N20O26S2 | PubChem nih.gov |

| Molecular Weight | 1603.7 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 1602.6402557 Da | PubChem nih.gov |

Producing Organism: Streptoalloteichus hindustanus

The tallysomycin complex, including this compound, is produced by the actinomycetes species Streptoalloteichus hindustanus. nih.govacs.orgrsc.orgnih.govfigshare.comnih.govnih.govnih.govdsmz.demims.comucl.ac.ukwikidata.orgfishersci.caciteab.comwikipedia.orgresearchgate.netnih.govfrontiersin.orgoup.comgoogle.com Specifically, strain E465-94 (ATCC 31158) has been identified as a producer of tallysomycins. acs.orgnih.govacs.orgrsc.orgnih.govnih.govresearchgate.netnih.gov Streptoalloteichus hindustanus is characterized as a spore-forming, mesophilic bacterium that develops an aerial mycelium and produces antibiotic compounds. dsmz.de It belongs to the family Pseudonocardiaceae. wikipedia.org

Properties

Molecular Formula |

C62H98N20O26S2 |

|---|---|

Molecular Weight |

1603.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C62H98N20O26S2/c1-21-36(79-51(81-49(21)67)26(12-33(65)87)73-14-25(64)50(68)96)53(98)80-38(46(27-15-71-20-74-27)105-61-48(42(92)39(89)31(16-83)104-61)106-60-44(94)47(107-62(69)101)40(90)32(17-84)103-60)55(100)75-22(2)30(86)13-34(88)78-37(23(3)85)54(99)82-56(108-59-43(93)41(91)35(66)24(4)102-59)45(95)58-77-29(19-110-58)57-76-28(18-109-57)52(97)72-11-7-10-70-9-6-5-8-63/h15,18-20,22-26,30-32,35,37-48,56,59-61,70,73,83-86,89-95H,5-14,16-17,63-64,66H2,1-4H3,(H2,65,87)(H2,68,96)(H2,69,101)(H,71,74)(H,72,97)(H,75,100)(H,78,88)(H,80,98)(H,82,99)(H2,67,79,81)/t22-,23-,24+,25-,26+,30+,31+,32-,35-,37-,38+,39+,40-,41-,42-,43-,44+,45?,46?,47-,48+,56?,59+,60-,61+/m1/s1 |

InChI Key |

JBMBADLYKKSXRS-LDHHCIQZSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)[C@@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H](C(C4=CN=CN4)O[C@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)N)C)O)O)O)N |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

Synonyms |

talisomycin tallysomycin tallysomycin A tallysomycin B tallysomycin S(10) |

Origin of Product |

United States |

Elucidation of Tallysomycin B Biosynthesis

Identification and Characterization of the tlm Biosynthetic Gene Cluster

The genetic basis for Tallysomycin (B1496223) biosynthesis resides within the tlm biosynthetic gene cluster. This cluster has been successfully cloned and characterized from Streptoalloteichus hindustanus E465-94 ATCC 31158. nih.govrsc.org Sequence analysis of an 80.2 kb region revealed the presence of 40 open reading frames (ORFs), with 30 of these being assigned to the tlm biosynthetic pathway. nih.govrsc.org Comparative genomic studies have shown that the tlm gene cluster shares high homology with the blm cluster responsible for bleomycin (B88199) biosynthesis in Streptomyces verticillus. nih.govrsc.org A significant number of ORFs, specifically 25 out of the 30 identified within the tlm cluster, exhibit striking similarities to genes found in the blm cluster. nih.govrsc.org The observed structural similarities and differences between Tallysomycin and Bleomycin molecules are remarkably reflected in the gene content and organization within their respective biosynthetic gene clusters. nih.govrsc.org Experimental validation of the tlm cluster's role in Tallysomycin biosynthesis has been achieved through gene inactivation studies. For instance, the inactivation of glycosyltransferase genes such as tlmE and tlmK has been shown to abolish or significantly impair Tallysomycin production. nih.govnih.govresearchgate.netrsc.org

Enzymatic Components and Their Respective Catalytic Roles

The tlm biosynthetic gene cluster encodes a diverse array of enzymes that collectively catalyze the assembly and modification of the Tallysomycin structure. nih.govrsc.org The biosynthesis of Tallysomycin B, a hybrid peptide-polyketide, involves the coordinated action of large multi-modular enzymes and numerous tailoring enzymes. nih.gov

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Domains

The core structure of this compound is constructed through the collaborative efforts of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). The tlm gene cluster contains genes encoding nine NRPS modules and one PKS module. nih.govrsc.org NRPSs are multi-functional enzymes that synthesize peptides without a ribosomal template, utilizing a modular assembly line mechanism. ebi.ac.uk Each NRPS module is typically responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain, and may also contain domains for modifying the incorporated residue. ebi.ac.uk Key domains within NRPS modules include the adenylation (A) domain, which selects and activates the amino acid; the peptidyl carrier protein (PCP) or thiolation (T) domain, which carries the activated substrate; and the condensation (C) domain, which catalyzes peptide bond formation. ebi.ac.ukplos.org Polyketide synthases, on the other hand, are responsible for synthesizing polyketide chains through the iterative condensation of acyl-CoA units. nih.gov Type II PKS systems, relevant to aromatic polyketides like the backbone portion of Tallysomycin, typically involve a minimal set of enzymes including a ketosynthase alpha (KSα), a ketosynthase beta (KSβ) or chain length factor, and an acyl carrier protein (ACP). nih.govmdpi.com The PKS component in the tlm cluster contributes to the formation of the hybrid peptide-polyketide backbone. nih.gov Specific domains identified in the tlm and related blm and zbm clusters include cyclization (Cy) domains, presumably involved in the cyclization of cysteine residues to form thiazoline (B8809763) or thiazole (B1198619) rings, and oxidation (Ox) domains. nih.govplos.org The N-terminal module of TlmVI (NRPS-5) and the starter module of BlmVI (NRPS-5) contain acyl CoA ligase (AL) and acyl carrier protein (ACP)-like domains, which are thought to be involved in the biosynthesis of the beta-aminoalaninamide moiety. ebi.ac.uk Analysis of the NRPS modules suggests that the single A domain in NRPS-1 and -0 modules is predicted to load cysteine, and two Cy domains are likely responsible for the cyclization of two cysteine moieties. nih.gov Only one Ox domain is present in NRPS-1 and -0 modules, which is believed to form one thiazole moiety. nih.gov

Glycosyltransferases and Sugar Moiety Attachment (e.g., TlmK activity)

Glycosylation is a crucial step in Tallysomycin biosynthesis, involving the attachment of deoxysugar moieties to the peptide-polyketide backbone. The tlm gene cluster encodes seven enzymes dedicated to deoxysugar biosynthesis and attachment. nih.govrsc.org Tallysomycins are characterized by the presence of several sugar units, including the distinctive 4-amino-4,6-dideoxy-L-talose. nih.govresearchgate.net TlmK is a specific glycosyltransferase enzyme encoded within the tlm cluster that plays a vital role in attaching this talose sugar. nih.gov Specifically, TlmK is proposed to catalyze the attachment of the 4-amino-4,6-dideoxy-L-talose sugar to the aminoethylbithiazole moiety of the growing Tallysomycin molecule. nih.gov Functional studies involving the inactivation of the tlmK gene have demonstrated its essentiality for the production of Tallysomycin A and this compound. nih.govresearchgate.net TlmK's activity is particularly important for the stability of certain biosynthetic intermediates, as discussed in Section 2.3.1. nih.govresearchgate.net While TlmK is a glycosyltransferase, it exhibits relatively low sequence homology to other known glycosyltransferases, showing only about 27% identity and 42% similarity to the dihydrostreptosyl glycosyltransferase (StrH) from the streptomycin (B1217042) biosynthetic gene cluster. nih.gov Glycosyltransferases, in general, catalyze the transfer of saccharide units from activated nucleotide sugars to various acceptor molecules. wikipedia.org

Tailoring Enzymes and Post-Assembly Modifications

Beyond the core NRPS and PKS machinery and the glycosyltransferases, the tlm gene cluster also encodes a variety of other enzymes involved in tailoring and post-assembly modifications of the Tallysomycin structure. nih.govrsc.org These tailoring enzymes are critical for introducing structural diversity and functional groups to the molecule after the main carbon skeleton has been assembled. mdpi.comresearchgate.net Examples of tailoring reactions in related natural product biosynthesis include oxidation, reduction, hydroxylation, methylation, and cyclization events that are not catalyzed by the core NRPS/PKS machinery. mdpi.comresearchgate.net In the context of the bleomycin family, freestanding condensation (C) domains have been identified in the biosynthetic clusters, including tlmII, which may function as tailoring enzymes. nih.gov Additionally, enzymes such as oxidases are likely involved in further modifications, such as the conversion of thiazoline rings to thiazole rings. nih.gov TlmH, an alpha-ketoglutarate-dependent hydroxylase, is another important tailoring enzyme in the Tallysomycin pathway, catalyzing hydroxylation at the C-41 and C-42 positions. researchgate.net The TlmH-catalyzed hydroxylation and the TlmK-catalyzed glycosylation of a labile carbinolamide intermediate are considered to be among the final steps in Tallysomycin biosynthesis. researchgate.net

Characterization of Biosynthetic Intermediates

Role of Carbinolamide Intermediates and their Stability

Research into Tallysomycin biosynthesis has identified carbinolamide pseudoaglycones as key intermediates in the pathway. nih.govresearchgate.net These intermediates are notable for their inherent instability. nih.govresearchgate.net The glycosyltransferase TlmK plays a critical role in the stabilization of these carbinolamide intermediates. nih.govresearchgate.net TlmK achieves this stabilization by catalyzing the glycosylation of the hemiaminal hydroxyl groups present in the carbinolamide intermediates, thereby protecting them from hydrolysis. nih.govresearchgate.net The importance of TlmK in this process was highlighted by studies on a ΔtlmK mutant strain of S. hindustanus. nih.govresearchgate.net In the absence of functional TlmK, the unstable carbinolamide intermediates undergo fragmentation. nih.govresearchgate.net This fragmentation process yields an amide product, designated TLM K-1, along with aldehyde intermediates. nih.govresearchgate.net The aldehyde intermediates are further subject to oxidative fragmentation, resulting in the formation of carboxylic acids, identified as TLM K-2, TLM K-3, TLM K-4, and TLM K-5. nih.govresearchgate.net Analysis of the fermentation culture from the ΔtlmK mutant strain failed to detect the intact carbinolamide intermediates, instead revealing the accumulation of these fragmentation products, whose structures were elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). nih.govresearchgate.net

Fragmentation Products Observed in ΔtlmK Mutant Strain

| Intermediate/Product | Description |

| Carbinolamide | Unstable intermediate |

| TLM K-1 | Amide fragmentation product |

| Aldehyde intermediates | Fragmentation products, undergo further oxidation |

| TLM K-2 | Carboxylic acid fragmentation product |

| TLM K-3 | Carboxylic acid fragmentation product |

| TLM K-4 | Carboxylic acid fragmentation product |

| TLM K-5 | Carboxylic acid fragmentation product |

Summary of tlm Gene Cluster Components

| Component Type | Number of Genes/Modules | Notes |

| Total ORFs Analyzed | 40 | In the 80.2 kb region |

| ORFs Assigned to Biosynthesis | 30 | |

| NRPS Modules | 9 | Involved in peptide backbone assembly |

| PKS Modules | 1 | Involved in polyketide backbone assembly |

| Deoxysugar Biosynthesis/Attachment Enzymes | 7 | Includes glycosyltransferases like TlmK and TlmE |

| Other Biosynthesis, Resistance, Regulatory Proteins | Varied | Includes tailoring enzymes (e.g., TlmH, freestanding C domains) nih.govresearchgate.netrsc.orgnih.gov |

Accumulation of Metabolites in Biosynthetic Mutants

Studies involving biosynthetic mutants have been crucial in dissecting the this compound pathway and identifying intermediates. Inactivation of specific genes within the tlm cluster can lead to the accumulation of pathway intermediates or shunt products, providing clues about the function of the disrupted enzyme and the sequence of biosynthetic steps.

A notable example involves the inactivation of the tlmK gene, which is predicted to encode a glycosyltransferase responsible for attaching a 4-amino-4,6-dideoxy-L-talose sugar moiety to the this compound structure. nih.govnih.gov A ΔtlmK mutant of S. hindustanus was unable to produce Tallysomycin A and B. nih.govnih.gov Instead, this mutant accumulated five new metabolites, designated TLM K-1, TLM K-2, TLM K-3, TLM K-4, and TLM K-5. nih.govnih.gov

The structures of these accumulated metabolites were elucidated, providing experimental evidence for the role of TlmK as a glycosyltransferase. nih.govnih.gov These findings also revealed the existence of carbinolamide pseudoaglycones as key intermediates in the pathway. nih.govnih.gov TlmK is thought to stabilize these intermediates by glycosylating their hemiaminal hydroxyl groups, preventing hydrolysis. nih.govnih.gov In the absence of functional TlmK, these carbinolamide intermediates undergo fragmentation, leading to the accumulation of an amide (TLM K-1) and aldehyde intermediates, which are further oxidized to carboxylic acids (TLM K-2, TLM K-3, TLM K-4, and TLM K-5). nih.govnih.gov

The accumulation of these specific metabolites in the ΔtlmK mutant highlights the importance of the glycosylation step catalyzed by TlmK for the successful completion of this compound biosynthesis.

| Metabolite | Description |

| TLM K-1 | Amide fragmentation product |

| TLM K-2 | Carboxylic acid fragmentation product |

| TLM K-3 | Minor carboxylic acid fragmentation product |

| TLM K-4 | Minor carboxylic acid fragmentation product |

| TLM K-5 | Minor carboxylic acid fragmentation product |

Comparative Analysis with Related Biosynthetic Pathways (Bleomycin, Zorbamycin)

This compound belongs to the bleomycin family of glycopeptide antitumor antibiotics, which also includes bleomycin (BLM) and zorbamycin (B576740) (ZBM). acs.orgnih.govnih.gov Comparative analysis of the biosynthetic gene clusters and pathways for these three compounds has revealed both striking similarities and notable differences, reflecting their structural relationships. acs.orgnih.gov The biosynthetic gene clusters for BLM, TLM, and ZBM have been characterized from Streptomyces verticillus, Streptoalloteichus hindustanus, and Streptomyces flavoviridis, respectively. acs.orgnih.gov

The TLM gene cluster is highly homologous to the BLM cluster, with a significant number of ORFs exhibiting strong similarities in sequence and organization. nih.govrsc.org This high degree of similarity in their gene clusters is consistent with the structural resemblance between tallysomycins and bleomycins. nih.govrsc.org

Another area of divergence is in the sugar biosynthesis and glycosylation patterns. acs.org Variations in the genes responsible for sugar biosynthesis dictate the distinct glycosylation patterns found in BLM, TLM, and ZBM. acs.org For example, this compound possesses an additional sugar in the linker region compared to BLM and phleomycin (B10820842), and ZBM has a unique disaccharide moiety. nih.govresearchgate.net The L-gulose moiety in BLM is formed by the epimerization of an NDP-D-mannose precursor by the enzyme BlmG, while in ZBM, a combination of enzymes (ZbmL and ZbmG) converts the precursor into the 6-deoxy-L-gulose moiety. researchgate.net

Furthermore, comparative analysis of the gene clusters has revealed differences in resistance mechanisms. While the blm and tlm clusters contain genes encoding an N-acetyltransferase (blmB and tlmB, respectively) that confers resistance by N-acetylating metal-free antibiotics, the zbm cluster in S. flavoviridis lacks a homologue to blmB or tlmB. nih.gov This suggests different strategies for self-resistance in the producing organisms.

These comparative studies underscore how nature utilizes both conserved and divergent enzymatic strategies within related biosynthetic pathways to generate a family of structurally similar, yet distinct, natural products like this compound, bleomycin, and zorbamycin. acs.org

Molecular Mechanism of Action of Tallysomycin B

Metal Ion Coordination and Activation

Tallysomycin (B1496223) B's activity is highly dependent on the presence of specific transition metal ions, which are essential for its catalytic function.

Iron and copper ions play a critical role in the catalytic activity of Tallysomycin B. Members of the bleomycin (B88199) family, including tallysomycins, are isolated as copper(II) complexes. nih.govacs.orgjst.go.jp However, for the activated form of the antibiotic to be generated, iron(II) must bind. nih.govacs.org The interaction with Fe(II) and molecular oxygen is key to initiating the DNA cleavage process. nih.govacs.org Copper ions can also be involved in the production of hydroxyl radicals from complex systems involving bleomycin and tallysomycin. jst.go.jpjst.go.jp

This compound, like other bleomycins, contains a metal-binding domain comprised of several nitrogen atoms that coordinate metal ions. nih.govacs.org This coordination leads to the formation of a metal-chelated complex. nih.govopenmedscience.comwikipedia.orgnih.gov Five nitrogen atoms within the metal-binding domain are involved in coordinating iron and oxygen in the active form of the antibiotic. nih.gov The formation of these complexes is crucial for the drug's activity, essentially creating a pseudoenzyme that can then interact with and cleave DNA. nih.govresearchgate.net The conformation of the metal-binding domain changes upon metal coordination, becoming more compact when bound to metal ions like Cu(II) or Co(II). nih.govacs.org

Role of Iron and Copper in Catalytic Activity

Nucleic Acid Interaction and Cleavage

Following metal coordination, the activated this compound complex interacts with DNA, leading to strand scission.

This compound induces oxidative cleavage of DNA. acs.orgnih.gov This process can result in both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA helix. nih.govoup.comdntb.gov.ua The activated metal-Tallysomycin B complex is capable of DNA cleavage, which is considered a major factor in its cytotoxicity. nih.gov The mechanism involves the abstraction of a hydrogen atom from the C4' of the deoxyribose sugar in the DNA backbone. nih.gov This initiates a series of chemical transformations that, in the presence of oxygen, lead to strand scission. nih.gov

This compound exhibits sequence specificity in its DNA cleavage activity. It, along with bleomycin, has been shown to cleave DNA preferentially at certain sequences. nih.govnih.govacs.org Studies have indicated preferential cleavage at 5'-GT and 5'-GC sequences. nih.govnih.gov However, the extent of cleavage can vary even within these preferred sequences, suggesting a higher degree of specificity influenced by more than just two nucleotides. nih.gov Tallysomycin has also been observed to cause specific cleavages at G-A sequences that are relatively resistant to bleomycin cleavage. nih.gov

The DNA cleavage mediated by this compound involves the generation of free radical intermediates. jst.go.jpcdnsciencepub.commdpi.comfrontiersin.org Reactive oxygen species (ROS), such as superoxide (B77818) (O₂•⁻) and hydroxyl radicals (•OH), are implicated in the mechanism. dntb.gov.uacdnsciencepub.commdpi.comfrontiersin.orgnih.govnih.govnih.gov The activated metal-Tallysomycin B complex, in the presence of a reductant and oxygen, generates reactive species that abstract hydrogen atoms from DNA. nih.gov The hydroxyl radical is a highly reactive free radical formed in vivo and can be generated through Fenton or Haber-Weiss reactions involving metal ions like iron and copper, superoxide, and hydrogen peroxide. cdnsciencepub.commdpi.comnih.govnih.gov

Inhibition of DNA and RNA Synthesis and Replication

The DNA-cleaving activity of this compound leads to the inhibition of essential cellular processes, including DNA replication and transcription (RNA synthesis) chemrxiv.orgjst.go.jpyoutube.com. By damaging the DNA template, the drug interferes with the ability of DNA and RNA polymerases to synthesize new nucleic acid strands chemrxiv.org. This disruption of DNA and RNA synthesis is a key aspect of its cytotoxic effect jst.go.jp. Studies on related bleomycins have shown that DNA-binding molecules can interfere with phage DNA replication and transcription by stalling the movement of polymerases or inhibiting topoisomerases chemrxiv.org.

Specific Molecular Targets and Binding Domains

This compound, like other bleomycins, interacts with DNA through distinct functional domains nih.gov. These interactions are crucial for its DNA cleavage activity and sequence specificity mdpi.comnih.gov.

Interaction with DNA Minor Groove

This compound interacts with DNA, and this interaction involves binding to the minor groove acs.orgnih.govcapes.gov.brosti.govbeilstein-journals.org. Minor groove binders are typically small molecules that fit into the minor groove of DNA, often displacing water molecules and forming hydrogen bonds and van der Waals interactions with the DNA bases beilstein-journals.orgesr.ie. This binding mode can influence the conformation of the DNA helix osti.govresearchgate.net.

Importance of the Metal-Binding Domain

A critical component of this compound's mechanism of action is its metal-binding domain mdpi.comjst.go.jpnih.govnih.govacs.org. This domain is highly conserved among the bleomycin family of antibiotics nih.gov. The metal-binding domain is responsible for coordinating a transition metal ion, typically Fe(II), which is essential for the activation of the drug and the subsequent oxidative cleavage of DNA mdpi.comnih.gov. Five nitrogen atoms within this domain are involved in coordinating the metal and oxygen in the active form of the antibiotic nih.gov. Metal complexation induces conformational changes in the drug, bringing different domains into proximity mdpi.com.

Impact of DNA Topology on Cleavage Specificity

The topological state of DNA can influence the site and sequence specificity of cleavage by this compound nih.govacs.org. Studies comparing the cleavage of different DNA sequences and forms (e.g., superhelical DNA) by bleomycin and tallysomycin have demonstrated that DNA topology can alter the preferred cleavage sites nih.govacs.org. This suggests that the structural context of the DNA helix plays a role in determining where this compound will induce damage mdpi.comnih.gov. Proteins bound to DNA, such as histones in nucleosomes, can also affect bleomycin cleavage specificity by altering DNA structure mdpi.com.

Preclinical Biological Activities and Efficacy Studies of Tallysomycin B

Antitumor Activity in Experimental Models

Tallysomycin (B1496223) B has demonstrated antitumor activity in both in vitro and in vivo experimental models, showing efficacy against various tumor cell lines and murine tumor systems.

Activity in Various Tumor Cell Lines (in vitro studies)

In vitro studies have shown that Tallysomycin B is cytotoxic to tumor cell lines researchgate.net. Research comparing the in vitro cytotoxicity of this compound (specifically the analog tallysomycin S10b) to bleomycin (B88199) and liblomycin against a panel of 13 human tumors of various types indicated a correlation in activity between bleomycin and tallysomycin S10b nih.gov.

Efficacy in Murine Tumor Systems (e.g., B16 melanoma, Sarcoma 180 ascites, Lewis lung carcinoma, P388 leukemia)

The antitumor activity of tallysomycins A and B has been evaluated in several experimental tumor systems in mice. This compound demonstrated notable efficacy in these models researchgate.netnih.govnii.ac.jp.

| Murine Tumor System | This compound Activity |

| B16 melanoma | Highly active |

| Sarcoma 180 ascites tumor | Highly active |

| Lewis lung carcinoma | Highly active |

| P388 leukemia | Moderately active |

| Lymphoid leukemia L1210 | Without effect |

Tallysomycins A and B were highly active against B16 melanoma, sarcoma 180 ascites tumor, and Lewis lung carcinoma. They showed moderate activity against P388 leukemia but were without effect on lymphoid leukemia L1210 researchgate.netnih.govnii.ac.jp. Tallysomycin A generally exhibited higher antitumor activity compared to this compound in these murine models nih.govnii.ac.jp.

Broad-Spectrum Antimicrobial Activity

Beyond its antitumor properties, the tallysomycin complex, including this compound, has exhibited broad-spectrum antimicrobial activity.

Antifungal Effects

Tallysomycin has also shown broad antifungal activity jst.go.jpnih.gov. Some studies indicate activity against molds and yeasts scispace.com.

Prophage Induction in Lysogenic Bacteria

Tallysomycins A and B have demonstrated potent activity in the prophage induction of lysogenic bacteria jst.go.jpnih.govscispace.comresearchgate.netsemanticscholar.orggoogle.com.

Structure Activity Relationship Sar of Tallysomycin B and Its Analogues

Influence of Peripheral Substitutions on Activity

Peripheral groups on the tallysomycin (B1496223) molecule, particularly those located in the DNA-binding domain, are critical for determining the specificity and efficiency of DNA interaction and cleavage.

The terminal amine moiety is a key structural feature influencing the DNA binding of bleomycin-family antibiotics. Tallysomycin B contains spermidine (B129725) as its terminal amine. jst.go.jpjst.go.jp This positively charged polyamine tail is believed to engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, contributing to the initial recognition and binding. iaea.org Alterations to the terminal amine can modulate the affinity for DNA and influence the site preferences for DNA cleavage. Biosynthetic derivatives with different terminal amines have been generated, demonstrating that the nature of this group impacts antitumor activity. nih.govdoi.orgnih.gov

A distinguishing feature of tallysomycins compared to bleomycins is the presence of 4-amino-4,6-dideoxy-L-talose as part of a glycosylcarbinolamide moiety. jst.go.jpjst.go.jpnih.gov This unique amino sugar is located in proximity to the bithiazole DNA-binding domain and has been shown to contribute to a different site-specificity for DNA fragmentation compared to bleomycin (B88199). nih.gov The sugar moieties in this class of antibiotics are generally recognized for their role in modulating cellular uptake, localization, and interaction with DNA. nih.govresearchgate.net

Modifications and Derivatives Affecting Biological Potency

Research into this compound has involved the characterization of naturally occurring biosynthetic variants and the generation of engineered analogues to probe the impact of structural changes on biological activity.

Biosynthetic approaches, such as precursor-directed fermentation, have yielded derivatives like Tallysomycin S10b, where the terminal spermidine is replaced by 1,4-diaminobutane. nih.govdoi.org Evaluation of Tallysomycin S10b demonstrated antitumor activity comparable to or exceeding that of Tallysomycin A and bleomycin in certain preclinical models, suggesting that modifications to the terminal amine can lead to analogues with favorable therapeutic profiles. nih.gov

Tallysomycin H-1 is another biosynthetic derivative, identified in engineered strains of Streptoalloteichus hindustanus. nih.govrsc.orgresearchgate.net This analogue, lacking the talose sugar, provides a valuable tool for understanding the contribution of this specific sugar to the activity of tallysomycins. Tallysomycin H-1 has shown DNA cleavage activity similar to its parent compounds. nih.govresearchgate.net

Engineered 6'-deoxy analogues of bleomycin family members, including tallysomycin variants, have been generated to investigate the role of specific hydroxyl groups on the sugar moieties. researchgate.netnih.gov Studies comparing the DNA cleavage activity of these deoxy analogues to their parent compounds provide insights into how subtle structural changes in the saccharide portion influence potency.

Stereochemical and Conformational Determinants of Activity

While the provided search results offer insights into the broader bleomycin family's structure-activity relationships and the importance of conformation in protein-binding events related to resistance, specific detailed data tables directly correlating the stereochemistry or conformation of this compound analogues with quantitative activity metrics (like IC50 values for DNA cleavage) were not prominently featured. However, the principles governing stereochemical and conformational effects observed in related molecules and general discussions on DNA-ligand interactions are highly relevant.

The bleomycin family, including this compound, shares a conserved metal-binding domain essential for activity acs.orgnih.gov. The conformation of this domain, particularly its compactness, is influenced by the presence or absence of a coordinated metal ion acs.org. When metal is coordinated, the metal-binding domain adopts a compact conformation, which can prevent interactions with resistance proteins like BlmB and TlmB acs.org. This highlights how conformational changes within a specific domain can impact biological interactions.

Synthetic and Semisynthetic Approaches for Tallysomycin B Research

Total Synthesis Strategies and Methodological Challenges

Total synthesis of complex natural products like Tallysomycin (B1496223) B is a challenging endeavor that requires the development of new synthetic strategies and methodologies. scripps.eduamazon.com.aunptel.ac.in The complexity arises from the molecule's multiple chiral centers, the presence of unique functional groups like the glycosylcarbinolamide linkage, and the assembly of various distinct domains, including the peptide chain, the bithiazole moiety, and the carbohydrate portion. acs.orgnih.govacs.org

While the provided search results mention studies on the total synthesis of tallysomycin, they primarily focus on the synthesis of key intermediates rather than a completed total synthesis. acs.orgnih.govacs.org This highlights the significant methodological challenges associated with assembling the entire molecule. The development of efficient and stereoselective methods for coupling the different fragments remains a major hurdle.

Synthesis of Complex Key Intermediates

Due to the complexity of the entire Tallysomycin B molecule, significant research has focused on the synthesis of its key structural fragments.

Threonylbithiazole Moiety Synthesis

The threonylbithiazole moiety is a crucial part of the this compound structure. acs.orgnih.govacs.org Its synthesis involves the construction of the bithiazole system and its attachment to a threonine residue. Studies have reported the synthesis of one isomer of the threonylbithiazole moiety that includes the glycosylcarbinolamide linkage. acs.orgnih.govacs.org This synthesis involved coupling a threonine derivative with a benzyl (B1604629) imidate, followed by reduction and hydrogenation steps. acs.org

An example of a synthetic route to a key intermediate incorporating the threonylbithiazole and glycosylcarbinolamide can be summarized as follows:

| Step | Reactants | Reagents/Conditions | Product | Overall Yield (from 6+7) | Reference |

| Coupling | Threonine derivative (6), Benzyl imidate (7) | Procedure described by Matsuda et al. | Crude intermediate (8) | - | acs.org |

| Reduction | Crude intermediate (8) | NaBH4 in EtOH | Benzyl carbinolamide (9) | 36% | acs.org |

| Hydrogenation | Benzyl carbinolamide (9) | Palladium hydroxide (B78521) in EtOH | Carbinolamide (10) (syrup) | Quantitative | acs.org |

This synthesis represented the first reported synthesis of a glycosylcarbinolamide. acs.org The development of this route is expected to provide access to different isomers within the glycosylcarbinolamide moiety, which could aid in determining the stereochemistry of the natural product. acs.org

Glycosylcarbinolamide Linkage Formation

The glycosylcarbinolamide linkage, connecting the talose sugar to the aminoethylbithiazole moiety, is a unique structural feature of tallysomycins. acs.orgnih.govacs.orgresearchgate.net Its formation is a critical step in the synthesis of this compound and its analogues. The synthesis of a key tallysomycin intermediate incorporating this linkage has been reported. acs.orgnih.govacs.org This involved coupling a threonine derivative and a benzyl imidate, ultimately leading to a carbinolamide structure with the attached talose sugar. acs.org

Chemoenzymatic Synthesis and Diversification of Analogues

Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers a powerful approach for the synthesis and diversification of complex molecules like glycopeptide antibiotics. uq.edu.aunsf.govbiorxiv.orgnih.govchemrxiv.org This approach can overcome limitations associated with purely chemical or enzymatic synthesis alone. nsf.gov

For glycopeptide antibiotics, chemoenzymatic strategies have been explored to create novel analogues. uq.edu.aunih.gov By using a combination of peptide synthesis and enzymatic cyclization, researchers have been able to form new examples of glycopeptide antibiotics. uq.edu.aunih.gov This approach allows for the incorporation of modified residues that may be tolerated by biosynthetic enzymes, or for late-stage chemical functionalization after enzymatic steps are completed. uq.edu.aunih.gov While the search results discuss chemoenzymatic approaches for glycopeptide antibiotics in general, they indicate that this methodology is being applied to understand and diversify the bleomycin (B88199) family, which includes tallysomycin. researchgate.netuq.edu.aunih.gov

Diversification of analogues can be achieved by incorporating modified amino acids or sugars, or by late-stage chemical modifications. uq.edu.aunsf.govnih.gov This is particularly useful for exploring positions in the molecule that are not easily modified through purely biosynthetic means. uq.edu.au

Targeted Modifications for SAR Studies

Structure-activity relationship (SAR) studies are crucial for understanding how structural changes in a molecule affect its biological activity. researchgate.netoup.comacs.orgacsmedchem.org For this compound, targeted modifications are made to specific parts of the molecule to investigate their role in DNA interaction and antitumor activity. acs.orgresearchgate.net

Given the structural similarity between tallysomycins and bleomycins, SAR studies on engineered bleomycin analogues provide insights relevant to tallysomycin. researchgate.netresearchgate.net For instance, evaluation of DNA cleavage activities of 6'-deoxy-bleomycin analogues suggested the role of the disaccharide moiety in fine-tuning activity. researchgate.net This finding is relevant to tallysomycin, which also contains a disaccharide. acs.org Engineered production of hybrid molecules containing parts of bleomycin, tallysomycin, and zorbamycin (B576740) has also provided new insights into the SAR of the bleomycin family. researchgate.netresearchgate.net

Targeted modifications can involve altering the sugar moiety, the peptide chain, or the terminal amine. acs.orgjst.go.jpresearchgate.netresearchgate.net By synthesizing analogues with specific structural variations, researchers can determine which parts of the molecule are essential for its activity and toxicity. acs.org The ability to synthesize key intermediates, such as the threonylbithiazole moiety with the glycosylcarbinolamide linkage, is fundamental for creating these targeted analogues for SAR studies. acs.org

Mechanisms of Self Resistance in Tallysomycin B Producers

Enzymatic Inactivation by N-Acetyltransferases

One significant mechanism of self-resistance is the enzymatic modification of tallysomycin (B1496223) B by N-acetyltransferases. nih.govresearchgate.netfrontiersin.org This modification disrupts the antibiotic's ability to bind metal ions and molecular oxygen, thereby preventing the formation of the activated species required for DNA cleavage. nih.govacs.org

Characterization of TlmB and BlmB Enzymes

TlmB is the N-acetyltransferase found in the tallysomycin-producing organism Streptoalloteichus hindustanus, while BlmB is the homologous enzyme found in the bleomycin-producing organism Streptomyces verticillus. nih.govresearchgate.netfrontiersin.org These enzymes are key elements in the self-resistance strategy of their respective producers. nih.govresearchgate.net Studies have shown that both BlmB and TlmB can acetylate various members of the bleomycin (B88199) family, including bleomycin, tallysomycin A, phleomycin (B10820842) D1, and zorbamycin (B576740), in vitro. nih.govacs.orgacs.orgnih.gov This indicates a degree of substrate promiscuity within these enzymes across the bleomycin family. nih.govacs.org

Acetylation of the Metal-Binding Domain

The N-acetylation catalyzed by TlmB and BlmB occurs at the primary amine of the β-aminoalanine moiety within the metal-binding domain of the bleomycin-family antibiotics. nih.govacs.org This specific amine is an axial ligand that coordinates the metal ion essential for the antibiotic's activity. nih.govnih.gov Acetylation of this site does not necessarily prevent metal binding, but it inhibits the subsequent coordination and reduction of molecular oxygen, a critical step in the activation of the antibiotic for DNA cleavage. nih.govacs.org Research indicates that BlmB and TlmB preferentially acetylate the metal-free forms of the antibiotics. nih.govacs.orgacs.orgnih.gov The tight conformation of the metal-binding domain in the metal-bound form likely hinders the enzyme's access to the acetylation site. nih.govacs.org

Antibiotic Sequestration by Binding Proteins

Another vital mechanism for self-resistance involves the sequestration of the antibiotic by specific binding proteins. nih.govfrontiersin.orgnih.gov This non-covalent binding effectively sequesters the antibiotic, preventing it from interacting with DNA and causing damage. nih.govnih.gov

Role of TlmA and BlmA in Resistance

TlmA is the tallysomycin-binding protein in Streptoalloteichus hindustanus, and BlmA is its homolog in Streptomyces verticillus. nih.govfrontiersin.orgnih.gov These proteins play a significant role in conferring resistance to their respective antibiotics. nih.govfrontiersin.orgnih.govrice.edu BlmA, for instance, has been shown to provide resistance in Streptomyces and Escherichia coli cells. nih.gov The genes encoding these binding proteins are located within the antibiotic biosynthetic gene clusters. mdpi.comnih.gov

Binding of Metal-Free and Metal-Bound Antibiotics

Studies on BlmA, the bleomycin-binding protein, have shown that it can bind to both metal-free and metal-bound forms of bleomycin. nih.govacs.orgresearchgate.net Given that bleomycins are typically isolated as copper(II) complexes, it is suggested that BlmA likely preferentially binds metal-bound bleomycins in vivo. nih.govacs.org This sequestration prevents the metal-bound antibiotic from binding to oxygen and becoming activated for DNA cleavage. nih.govresearchgate.net While BlmB and TlmB act on the metal-free form, TlmA and BlmA can sequester both forms, providing a broader range of protection. nih.govacs.orgresearchgate.net

Unified Models of Self-Resistance within the Bleomycin Family

Based on the characterization of enzymatic inactivation and sequestration mechanisms, a unified model for self-resistance within the bleomycin family of antibiotic producers has been proposed. nih.govresearchgate.netacs.orgnih.gov In this model, the antibiotic-binding proteins, such as TlmA and BlmA, are considered the primary mechanism of resistance. nih.govacs.orgnih.gov These proteins sequester the antibiotic, particularly the metal-bound form, preventing its activation and interaction with DNA. nih.govresearchgate.netacs.org Enzymatic modification by N-acetyltransferases like TlmB and BlmB serves as a secondary or additional mechanism of resistance. nih.govacs.org These enzymes inactivate the metal-free form of the antibiotic by acetylating the metal-binding domain, thereby inhibiting oxygen binding and activation. nih.govacs.org The presence and importance of these mechanisms can vary among different producers within the bleomycin family. For example, the zorbamycin producer Streptomyces flavoviridis lacks a BlmB/TlmB homologue, suggesting that sequestration by ZbmA alone is sufficient for resistance in this organism. nih.govacs.orgacs.org

PubChem CIDs

| Compound Name | PubChem CID |

| Tallysomycin B | Not readily available as a distinct entry, often grouped under Tallysomycins or Bleomycin family. Tallysomycin A is CID 6918016. |

| Bleomycin | 5360373 nih.gov |

| Phleomycin D1 | 44133414 |

| Zorbamycin | 5463609 |

| TlmB | Not applicable (protein) |

| BlmB | Not applicable (protein) |

| TlmA | Not applicable (protein) |

| BlmA | Not applicable (protein) |

| Acetyl-CoA | 6321 |

Data Table: Substrate Specificity of BlmB and TlmB

| Substrate | Acetylation by BlmB (Metal-Free) | Acetylation by TlmB (Metal-Free) |

| Bleomycin B2 | Yes nih.govacs.orgacs.org | Yes nih.govacs.orgacs.org |

| Tallysomycin A | Yes nih.govacs.orgacs.org | Yes nih.govacs.orgacs.org |

| Phleomycin D1 | Yes nih.govacs.orgacs.org | Yes nih.govacs.orgacs.org |

| Zorbamycin | Yes nih.govacs.orgacs.org | Yes nih.govacs.orgacs.org |

| Metal-bound BLMs | No nih.govacs.orgacs.org | No nih.govacs.orgacs.org |

Advanced Analytical Methodologies in Tallysomycin B Research

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in complex mixtures. openaccessjournals.com It operates based on the differential affinities of sample molecules for a stationary phase and a mobile phase as they pass through a chromatographic column. openaccessjournals.com This differential interaction causes components to elute from the column at different times, known as retention times, which can be used for identification. openaccessjournals.com

HPLC is a powerful tool in chemical and biological research, offering high resolution, accuracy, and efficiency. openaccessjournals.com It allows for detailed characterization of compounds based on properties like size, shape, hydrophobicity, hydrophilicity, charge, structure, and molecular weight. openaccessjournals.com The versatility of HPLC is further enhanced by its compatibility with various detectors, including UV-visible, fluorescence, and mass spectrometry. openaccessjournals.com

While specific detailed research findings on the HPLC analysis and separation of Tallysomycin (B1496223) B were not extensively detailed in the search results, the general principles and applications of HPLC are highly relevant. The technique is routinely applied to separate and assay complex mixtures of substances, making it suitable for purifying Tallysomycin B from fermentation broths or synthetic reaction mixtures and for analyzing its purity. openaccessjournals.com The separation of structurally related compounds, such as different bleomycin (B88199) analogues, has been achieved using reversed-phase HPLC, suggesting its applicability to this compound and its derivatives. scielo.org.bo

Mass Spectrometry (MS) for Structural Elucidation of this compound and Derivatives

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. It has been instrumental in the structural elucidation of natural products, including complex molecules like glycopeptides. The development of soft ionization techniques has significantly expanded the applicability of MS to polar and thermolabile compounds, which is crucial for analyzing molecules like this compound.

MS, particularly in tandem with chromatography techniques like HPLC (HPLC-MS), allows for the analysis of complex mixtures with minimal sample amounts and without stringent purity requirements. This hyphenated technique is invaluable for the identification and structural characterization of this compound and its derivatives, including the identification of new biosynthetic derivatives. jst.go.jp

Early studies on bleomycin, a related glycopeptide, utilized field desorption mass spectrometry to characterize bleomycin B2 and phleomycins D1 and E. jst.go.jp Similarly, field desorption and fast atom bombardment mass spectrometry have been applied to bleomycins and their derivatives. jst.go.jp These examples highlight the utility of MS in determining the molecular weight and providing fragmentation patterns that aid in piecing together the complex structure of glycopeptide antibiotics like this compound. The structural differences among bleomycin family compounds, including Tallysomycin, phleomycin (B10820842), and zorbamycin (B576740), have been investigated using mass spectrometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed three-dimensional structure of molecules in solution. It provides information about the types and connectivity of atoms within a molecule, as well as their spatial arrangement. NMR has played a critical role in the structural elucidation of complex natural products, including glycopeptide antibiotics. mdpi.com

Early NMR studies on bleomycin and its components provided crucial chemical shift information that formed the basis for determining the total structure of bleomycin. mdpi.com Two-dimensional NMR techniques, developed in the late 1970s and early 1980s, further enhanced the ability to assign proton signals and determine the solution structures of bleomycin congeners like peplomycin. mdpi.com

NMR spectroscopy has been applied to study Tallysomycin, specifically the Zn(II) complex of tallysomycin, to understand its coordination chemistry. mdpi.com Changes in the chemical shifts of 13C and 1H resonances upon Zn(II) complexation provided insights into the coordination sites and conformational changes in the molecule. mdpi.com Complete 1H and 13C NMR assignments for tallysomycin S10b, a derivative, have been achieved using modern two-dimensional NMR techniques, demonstrating the power of this method for detailed structural analysis of Tallysomycin analogues. acs.org

NMR is also invaluable for studying the interactions of this compound with biological targets, such as DNA. While the provided search results primarily discuss NMR studies of bleomycin-DNA interactions, the principles are directly applicable to this compound due to their structural similarities and shared mechanism of action involving DNA cleavage. NMR can provide atomic-level details about the binding sites, conformational changes in both the drug and DNA upon binding, and the dynamics of the interaction. Advanced NMR techniques, such as TROSY, have extended the applicability of NMR to larger biological macromolecules and complexes, which could be relevant for studying this compound in complex with DNA or proteins. ethz.ch

In vitro DNA Cleavage Assays for Mechanistic Studies

In vitro DNA cleavage assays are essential tools for investigating the mechanism by which compounds like this compound interact with and cleave DNA. These assays typically involve incubating the drug with a DNA substrate, such as supercoiled plasmid DNA or linearized DNA fragments, in the presence of necessary cofactors. The resulting DNA cleavage products are then analyzed, commonly by gel electrophoresis.

Tallysomycin, like bleomycin, exerts its biological effect through an oxidative DNA cleavage mechanism. nih.gov In vitro DNA cleavage assays can demonstrate the ability of this compound to induce both single-strand and double-strand breaks in DNA. nih.gov By analyzing the different forms of DNA (supercoiled, open circular, and linear) on an agarose (B213101) gel, researchers can assess the extent and type of DNA damage caused by this compound. nih.gov

Studies on bleomycin have shown that in vitro cleavage assays using supercoiled plasmid DNA can reveal the ratio of single-strand to double-strand breaks. nih.gov These assays have also been used to investigate the sequence selectivity of DNA cleavage and the binding modes of bleomycin analogues. nih.gov The same principles and methodologies are applicable to this compound to understand its specific DNA cleavage properties, including its potency compared to related compounds and the influence of its unique structural features on its interaction with DNA. nih.gov For instance, comparing the DNA cleavage activity of this compound with bleomycin A2 using plasmid relaxation assays can provide insights into their relative potencies and mechanisms. nih.gov

The provided search results mention the use of in vitro cleavage assays in the context of CRISPR/Cas9 gene editing to assess cleavage efficiency, demonstrating the broader application of this type of assay in molecular biology. takarabio.comresearchgate.net While this is a different context than studying drug-induced DNA damage, it highlights the fundamental principle of using in vitro systems to observe and quantify DNA cleavage events.

| Analytical Method | Primary Application | Key Information Provided | Relevant Search Results |

| High-Performance Liquid Chromatography | Analysis and Separation of Compounds | Purity, identification, separation from mixtures | openaccessjournals.com, scielo.org.bo |

| Mass Spectrometry | Structural Elucidation of this compound and Derivatives | Molecular weight, fragmentation patterns, structural details | researchgate.net, jst.go.jp, |

| Nuclear Magnetic Resonance Spectroscopy | Structural and Interaction Studies | Detailed 3D structure, atomic connectivity, interactions | mdpi.com, acs.org, ethz.ch |

| In vitro DNA Cleavage Assays | Mechanistic Studies of DNA Interaction and Cleavage | Single/double-strand breaks, cleavage efficiency, sequence selectivity | nih.gov, nih.gov |

Future Directions and Emerging Research Avenues for Tallysomycin B

Rational Design and Engineered Production of Novel Tallysomycin (B1496223) Analogues

Rational design and engineered production represent a key avenue for developing improved Tallysomycin B analogues with enhanced efficacy and reduced toxicity. The bleomycin (B88199) family, including tallysomycins, phleomycins, and zorbamycin (B576740), shares a conserved metal-binding domain crucial for activity, but structural variations, particularly in the bithiazole moiety and C-terminal amine, influence their properties acs.org.

Engineered biosynthesis, a powerful approach complementary to chemical synthesis, allows for precise manipulation of the biosynthetic machinery to generate novel analogues acs.org. Comparative analysis of the biosynthetic gene clusters of bleomycin, tallysomycin, and zorbamycin has provided a molecular basis for hypothesizing and engineering new analogues acs.orgacs.org. For instance, the heterologous expression of genes responsible for specific modifications, such as the zbmGL genes from the zorbamycin biosynthetic gene cluster, has been used to incorporate a 6′-deoxy sugar moiety into other bleomycin-family compounds, leading to the production of analogues like 6′-deoxy-tallysomycin H-1 researchgate.net. Such engineered hybrid metabolites, combining features from different bleomycin-family members, offer insights into structure-activity relationships (SAR) and hold promise for identifying drug leads with improved characteristics researchgate.netresearchgate.net. Synergistic modifications on the C-terminal amine and sugar moiety through synthetic biology approaches are considered future strategies for developing potential bleomycin-family candidates researchgate.net.

Engineered production has also focused on improving the yield of specific tallysomycin analogues. For example, fermentation optimization has significantly increased the production of tallysomycin H-1 in engineered Streptoalloteichus hindustanus strains nih.gov.

Deeper Elucidation of Biosynthetic Pathway Enzymes and Regulators

A more profound understanding of the enzymes and regulatory mechanisms governing the this compound biosynthetic pathway is crucial for efficient engineered production and the generation of novel analogues. The biosynthetic gene clusters for the bleomycin-family antibiotics, including tallysomycin, have been cloned and characterized, revealing insights into the enzymatic steps involved acs.org.

The biosynthesis involves nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), along with enzymes responsible for tailoring modifications like glycosylation and oxidation acs.org. While similarities exist among the gene clusters of bleomycin, tallysomycin, and zorbamycin, variations in sugar biosynthesis pathways contribute to the distinct glycosylation patterns observed in these compounds acs.org.

Further research is needed to fully elucidate the function of specific enzymes within the pathway and how their activity is regulated. For instance, the precise timing and level of expression of genes involved in resistance mechanisms, such as tlmB, an N-acetyltransferase providing resistance in the producing organism, are not yet entirely clear nih.govacs.org. Understanding these regulatory elements could allow for better control over analogue production and potentially mitigate the development of resistance.

High-Resolution Structural Biology of Tallysomycin-Nucleic Acid Interactions

High-resolution structural studies of this compound interactions with nucleic acids are fundamental to understanding its mechanism of action and guiding the rational design of improved analogues. Tallysomycin, like other bleomycin-family members, exerts its cytotoxic effect primarily by inducing DNA cleavage in the presence of a metal ion and oxygen nih.govresearchgate.net.

Structural biology techniques such as X-ray crystallography, Cryo-electron microscopy (cryo-EM), and Nuclear magnetic resonance (NMR) spectroscopy are invaluable for determining the three-dimensional structures of biomolecules and their complexes at high resolution evotec.comtechnologynetworks.comresearchgate.net. These techniques can provide detailed insights into how this compound binds to DNA, the specific sites of interaction, and the conformational changes that occur upon binding and activation acs.orgnih.govnih.gov.

While the general mechanism of DNA cleavage by bleomycin-family antibiotics is known, high-resolution structures of this compound in complex with various DNA sequences could reveal subtle differences in binding modes and cleavage specificity compared to other family members. This information is critical for designing analogues with improved targeting and reduced off-target effects. Structural analysis of protein-ligand and nucleic acid-ligand complexes is a key application of these techniques in drug discovery evotec.com.

Advanced Understanding of Resistance Mechanisms at a Molecular Level

A deeper understanding of the molecular mechanisms of resistance to this compound is essential for overcoming treatment limitations and developing strategies to circumvent resistance. Producers of bleomycin-family antibiotics have evolved self-resistance mechanisms to protect themselves from their own toxic metabolites nih.govresearchgate.net.

Two primary mechanisms of self-resistance identified in producing organisms like Streptoalloteichus hindustanus (tallysomycin producer) are antibiotic sequestration by binding proteins (e.g., TlmA) and antibiotic modification by enzymes (e.g., TlmB) nih.govacs.orgresearchgate.net. TlmB is an N-acetyltransferase that acetylates metal-free tallysomycin, disrupting its metal-binding domain required for activity acs.orgnih.govacs.org. TlmA, a binding protein, sequesters metal-bound tallysomycin, preventing its activation nih.govacs.orgresearchgate.net.

Future research should focus on the detailed molecular interactions involved in these resistance mechanisms. Understanding the substrate specificity and catalytic mechanisms of enzymes like TlmB at an atomic level could inform the design of analogues that are not susceptible to this modification. Similarly, structural and biochemical studies of the interaction between TlmA and tallysomycin could reveal ways to interfere with this sequestration mechanism in resistant cells.

Furthermore, investigating potential acquired resistance mechanisms in target organisms at a molecular level is crucial. This could involve studying alterations in drug uptake or efflux, modifications of the DNA target, or the involvement of repair pathways. Comparing resistance mechanisms in producing organisms and potential resistance in target cells could provide valuable insights for developing new therapeutic strategies.

Q & A

Q. What is the molecular mechanism by which Tallysomycin B induces DNA damage in target cells?

Answer: this compound requires metal ion chelation (e.g., Fe²⁺ or Cu²⁺) to form a stable complex, which interacts with oxygen to generate reactive oxygen species (ROS). These ROS cleave DNA strands via oxidative degradation. To study this, researchers should use in vitro DNA degradation assays with controlled metal ion concentrations and oxygen availability. Quantify DNA damage using gel electrophoresis or comet assays, and validate ROS production via fluorescence probes (e.g., DCFH-DA) .

Q. How does this compound differ structurally and functionally from other bleomycin-family antibiotics?

Answer: Structural variations in the peptide backbone and metal-binding domains influence its selectivity and potency. Comparative studies using nuclear magnetic resonance (NMR) or X-ray crystallography can reveal structural distinctions. Functional differences (e.g., DNA binding affinity) should be assessed through competitive assays with fluorescent DNA intercalators like ethidium bromide .

Q. What experimental parameters are critical for assessing this compound’s cytotoxicity in cancer cell lines?

Answer: Key parameters include (1) metal ion availability in culture media, (2) oxygen tension (hypoxic vs. normoxic conditions), and (3) exposure duration. Use dose-response curves (IC₅₀ calculations) and control for endogenous antioxidant defenses (e.g., glutathione levels). Pair cytotoxicity assays with ROS scavengers (e.g., N-acetylcysteine) to confirm mechanism specificity .

Q. How can researchers validate the purity and identity of newly synthesized this compound analogs?

Answer: Employ high-performance liquid chromatography (HPLC) for purity assessment and tandem mass spectrometry (MS/MS) for structural confirmation. For novel analogs, nuclear Overhauser effect spectroscopy (NOESY) can resolve stereochemical configurations. Always reference known spectral data from bleomycin-family compounds for baseline comparisons .

Advanced Research Questions

Q. What methodological challenges arise when studying this compound’s self-resistance mechanisms in producing organisms?

Answer: The N-acetyltransferase enzyme in producer strains acetylates this compound, inhibiting metal-chelate formation. Challenges include (1) isolating the enzyme without destabilizing it and (2) replicating intracellular conditions in vitro. Use heterologous expression systems (e.g., E. coli) to produce the enzyme, and employ kinetic assays with varying substrate concentrations to study acetylation efficiency .

Q. How can contradictory data on this compound’s efficacy in solid tumors versus hematological cancers be resolved?

Answer: Contradictions may stem from tumor microenvironment differences (e.g., metal ion availability, hypoxia). Design in vivo studies with tumor xenografts in controlled metal diets. Use imaging techniques (e.g., MRI with metal contrast agents) to correlate intratumoral metal levels with drug efficacy. Apply meta-analysis frameworks (e.g., PRISMA) to reconcile preclinical and clinical data .

Q. What strategies optimize this compound’s delivery to overcome poor tissue penetration in vivo?

Answer: Encapsulate this compound in metal-chelating liposomes or polymeric nanoparticles to enhance stability and target specificity. Use fluorescently tagged nanoparticles to track biodistribution via confocal microscopy. Validate efficacy in 3D tumor spheroid models, which better replicate tissue penetration barriers .

Q. How do post-translational modifications of this compound affect its bioactivity and resistance profiles?

Answer: Acetylation, phosphorylation, or glycosylation can alter metal-binding capacity. Use site-directed mutagenesis in producer strains to disable modifying enzymes and compare bioactivity of modified vs. unmodified compounds. Pair with molecular dynamics simulations to predict structural impacts of modifications .

Q. What statistical approaches are recommended for analyzing dose-dependent synergy between this compound and other DNA-damaging agents?

Answer: Apply the Chou-Talalay method to calculate combination indices (CI) and determine synergism (CI < 1). Use factorial ANOVA to account for interaction effects between variables (e.g., drug concentration, exposure time). Validate with Bliss independence or Loewe additivity models .

Q. How can genomic mining strategies identify novel this compound analogs with enhanced selectivity?

Answer: Screen microbial genomes for self-resistance genes (e.g., N-acetyltransferase homologs) linked to biosynthetic gene clusters. Use CRISPR-Cas9 to activate silent clusters in heterologous hosts. Characterize analogs using metabolomics (LC-MS/MS) and compare toxicity profiles in normal vs. cancer cell lines .

Methodological Guidelines

- Experimental Replication: Conduct ≥3 biological replicates with technical triplicates to account for variability in metal ion assays .

- Ethical Compliance: Obtain ethics approval for in vivo studies, ensuring humane endpoints and compliance with ARRIVE guidelines .

- Data Transparency: Deposit raw spectral data (NMR, MS) in public repositories (e.g., MetaboLights) and cite using unique identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.